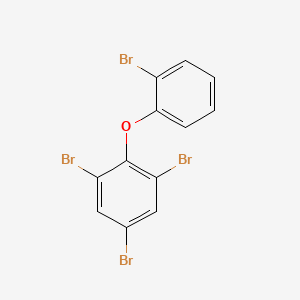

2,2',4,6-Tetrabromodiphenyl ether

Übersicht

Beschreibung

2,2’,4,6-Tetrabromodiphenyl Ether is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants. It is used as Brominated flame retardants (BFRs) in various consumer products .

Synthesis Analysis

The first application of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs using visible light has been reported . This system demonstrated both rapid and complete debromination of 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47), with an exceedingly large initial pseudo-first-order rate constant of 1.33 min−1 .Molecular Structure Analysis

The molecular formula of 2,2’,4,6-Tetrabromodiphenyl Ether is C12H6Br4O. Its average mass is 485.791 Da and its monoisotopic mass is 481.715179 Da .Chemical Reactions Analysis

The reaction mechanism identified the stepwise degradation pathway to generate the final diphenyl ether product as well as the role of the alcohol-based sacrificial reagent .Physical And Chemical Properties Analysis

The density of 2,2’,4,6-Tetrabromodiphenyl Ether is 2.2±0.1 g/cm3. Its boiling point is 380.2±42.0 °C at 760 mmHg. The vapour pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 60.4±3.0 kJ/mol. The flash point is 156.1±26.4 °C .Wissenschaftliche Forschungsanwendungen

Metabolism and Identification

- 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) has been studied for its metabolism in rats, where various hydroxylated metabolites were identified in rat feces after oral administration. This demonstrates the compound's metabolic transformation and potential environmental impact (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

Conformational Properties

- Research into the conformational properties of PBDEs, including 2,2',4,6'-tetrabromodiphenyl ether, using quantum chemical methods, has been key to understanding their environmental fate and risks to human health. These studies have utilized techniques like semiempirical self-consistent field molecular orbital (SCF-MO) and density functional theory (DFT) (Hu et al., 2005).

In Vitro Metabolism

- In vitro studies have explored the metabolism of BDE-47, among other substances, by chicken liver microsomes. This research is crucial in understanding how BDE-47 is processed biologically and its potential effects on different species (Zheng et al., 2015).

Vibrational Spectroscopic Investigation

- Vibrational spectroscopic techniques like infrared (IR) and Raman spectra have been employed to study 2,2',4,4'-tetrabromodiphenyl ether. This research offers insights into the compound's molecular structure and behavior (Qiu et al., 2010).

Environmental Remediation

- Studies have been conducted to understand the synergistic effect of ball-milled Al micro-scale particles with vitamin B12 on the degradation of BDE-47 in liquid systems. This research has implications for developing low-cost and efficient methods for environmental remediation of BDE-47 contamination (Yang et al., 2018).

Comparative Metabolism Studies

- Comparative studies have been done on the metabolism of BDE-47 and other PBDEs in rat hepatic microsomes. This is vital for understanding species-specific differences in how these compounds are processed and their potential impacts on various organisms (Erratico, Moffatt, & Bandiera, 2011).

Toxicokinetics

- Research on the toxicokinetics of BDE-47 in mice, examining absorption, distribution, and excretion parameters, has provided significant insights into how this compound behaves in biological systems (Staskal, Diliberto, DeVito, & Birnbaum, 2004).

Distribution of Metabolites

- The distribution of BDE-47 and its metabolites in serum, urine, and feces of mice has been studied, contributing to a deeper understanding of the environmental and health impacts of this compound (Xu et al., 2019).

Reproductive Toxicity

- Investigations into the adverse effects of BDE-47 on semen quality and spermatogenesis in male mice highlight the compound's potential reproductive toxicity (Wang et al., 2012).

Biodegradation Research

- A study on the rapid biodegradation of BDE-47 by Achromobacter xylosoxidans GYP4 has provided promising approaches for bioremediation of environments contaminated with this compound (Wang et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of 2,2’,4,6-Tetrabromodiphenyl ether are the intracellular miRNA profiles and small extracellular vesicles (sEVs) in human M (LPS) macrophage cells . This compound can modulate the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Mode of Action

2,2’,4,6-Tetrabromodiphenyl ether interacts with its targets by modulating the intracellular miRNA profile and interfering with the biogenesis of sEVs . It increases the number of sEVs and selects a de novo population of sEVs . Moreover, it induces the overload of specific immune-related miRNAs in derived sEVs .

Biochemical Pathways

The compound affects the biochemical pathways that regulate the expression of estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation . Based on the four mono-hydroxylated PBDEs and two bromophenols detected, three possible degradation pathways were proposed, inferring that the compound was more easily transformed via hydroxylation .

Pharmacokinetics

It is known that this compound can induce some epigenetic effects in m (lps) thp-1 cells .

Result of Action

The molecular and cellular effects of 2,2’,4,6-Tetrabromodiphenyl ether’s action include the modulation of the intracellular expression of miRNAs and interference with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . It can also exacerbate the LPS-induced pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,4,6-Tetrabromodiphenyl ether. For instance, the presence of heavy metals, which are ubiquitous pollutants coexisting with PBDEs in e-waste dismantling areas, can complicate the remediation of the contaminated environment . The compound is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,3,5-tribromo-2-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-5-9(15)12(10(16)6-7)17-11-4-2-1-3-8(11)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUAKFRJBKFDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879874 | |

| Record name | BDE-50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446254-23-5 | |

| Record name | 2,2',4,6-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR1314MIDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

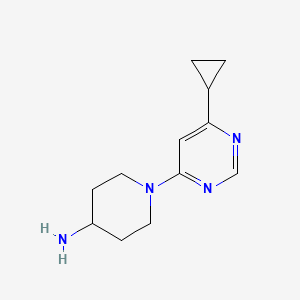

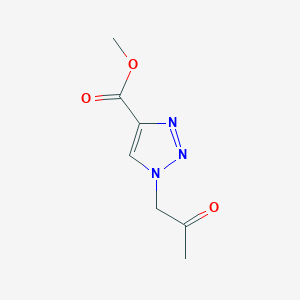

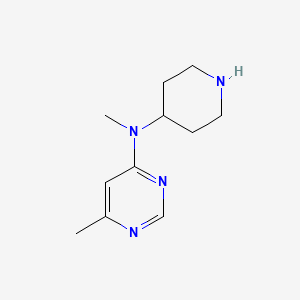

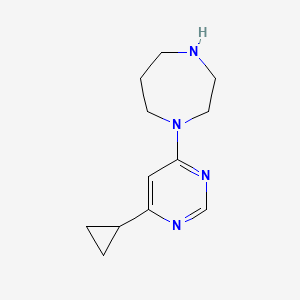

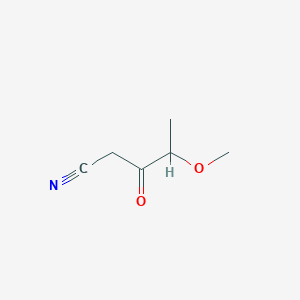

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1530770.png)

![6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530773.png)

![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)